

computational chemistry studies on Dioxohydrazine stability

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Compound Focus: Dioxohydrazine

CAS No.: 16824-89-8

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Thermodynamic Stability Data

The table below summarizes the key thermodynamic quantities for the two isomers of **Dioxohydrazine** (ONNO), as provided by the Active Thermochemical Tables (ATcT). These values are fundamental for assessing molecular stability.

Isomer	$\Delta_f H^\circ(0\text{ K})$	$\Delta_f H^\circ(298.15\text{ K})$	Uncertainty
cis-ONNO [1]	172.89 kJ/mol	171.13 kJ/mol	± 0.14 kJ/mol
trans-ONNO [2]	192.3 kJ/mol	188.7 kJ/mol	± 1.8 kJ/mol

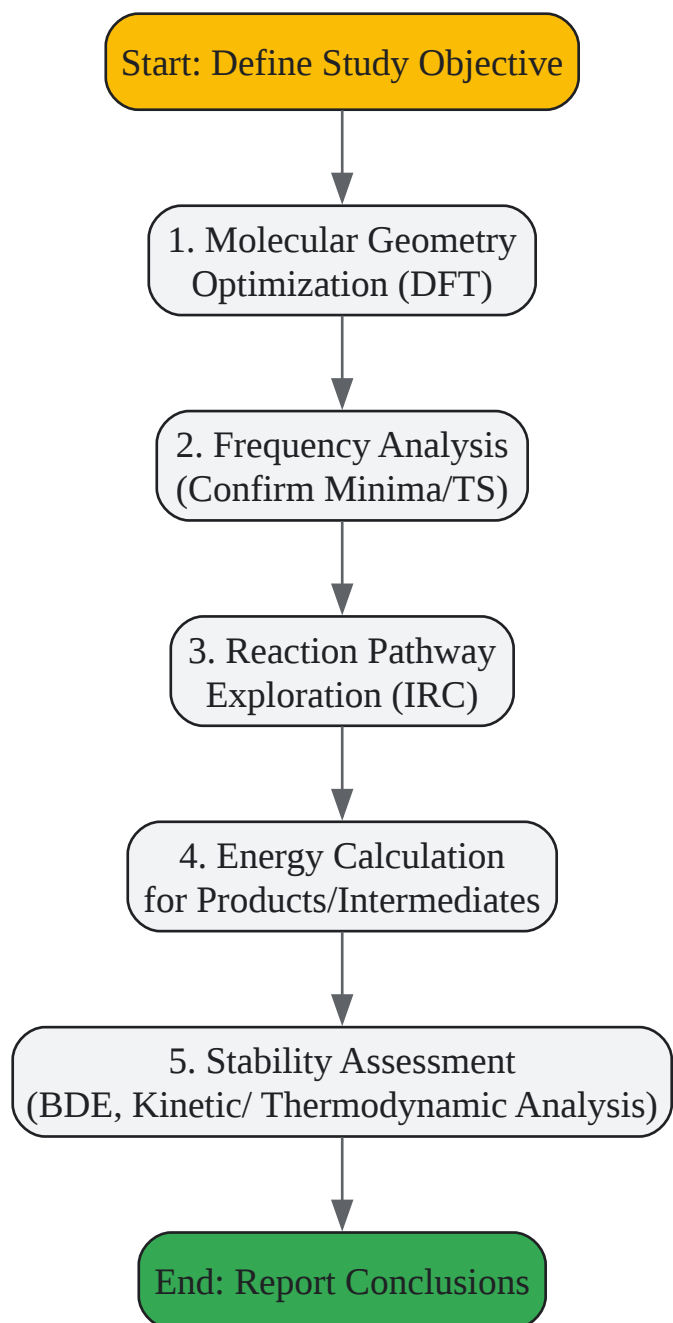
A positive enthalpy of formation ($\Delta_f H^\circ$) indicates that the molecule is less stable than its constituent elements in their standard states (N_2 and O_2). The data shows that the **cis-isomer is more stable than the trans-isomer** by approximately 17.6 kJ/mol at 298.15 K [1] [2]. This quantitative difference is a crucial starting point for understanding their relative stability.

Computational Methods for Stability Studies

The search results did not contain specific experimental protocols for studying ONNO. However, based on general computational chemistry practices, the following methodologies are highly relevant for investigating the stability and degradation pathways of molecules like **Dioxohydrazine** [3].

Method Category	Key Techniques	Application in Stability Studies
Electronic Structure Methods	Density Functional Theory (DFT), Ab Initio Methods (e.g., MP2)	Calculating bond dissociation energies (BDEs), reaction energies, and transition state barriers for decomposition pathways [4] [3].
Reaction Pathway Analysis	Intrinsic Reaction Coordinate (IRC), Potential Energy Surface Scans	Mapping out step-by-step degradation mechanisms and identifying intermediate species [4].
Solvation & Dynamics	Implicit/Explicit Solvent Models, Molecular Dynamics (MD)	Simulating how the molecule behaves and degrades in different environments, such as in solution [3].

The workflow for such a computational study generally follows a logical progression from initial setup to final analysis, as illustrated below.



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How to Interpret the Data and Next Steps

The positive enthalpy of formation for ONNO suggests it is inherently a **high-energy molecule**. This is consistent with molecules featuring N-N and N-O bonds, which often have a tendency to decompose exothermically to form more stable products like N₂ and NO. Bond dissociation energy (BDE) is a direct

measure of the energy required to break a bond homolytically, and lower BDEs indicate weaker, more reactive bonds [5].

To deepen your investigation, I suggest you:

- **Focus on Bond Strengths:** Calculate the N-N and N-O bond dissociation energies in ONNO using computational methods. Comparing these to known values in stable molecules can quantify its lability.
- **Map Decomposition Pathways:** Systematically compute the energy profiles for potential decomposition routes (e.g., N-N bond cleavage, isomerization) to identify the most favorable pathways [4].
- **Consult Specialized Databases:** Look for studies on ONNO in chemical physics or combustion science literature, as it is often studied as an intermediate in these fields rather than in drug development.

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